(R)-2-Amino-2-phenylpropanoic acid hydrochloride
Overview
Description
®-2-Amino-2-phenylpropanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry due to its unique structural properties and potential applications in various scientific domains. The compound consists of an amino group, a phenyl group, and a propanoic acid moiety, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-phenylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-phenylalanine.
Protection of Functional Groups: The amino group is often protected using a suitable protecting group to prevent unwanted reactions.
Formation of the Propanoic Acid Moiety: The protected amino acid undergoes a series of reactions to introduce the propanoic acid group.
Deprotection: The protecting group is removed to yield the final product.
Hydrochloride Formation: The free amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-Amino-2-phenylpropanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, filtration, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
®-2-Amino-2-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing their activity.
Pathways: It may participate in metabolic pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-phenylpropanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
Phenylalanine: A structurally similar amino acid without the propanoic acid moiety.
Tyrosine: Another aromatic amino acid with a hydroxyl group on the phenyl ring.
Uniqueness
®-2-Amino-2-phenylpropanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino group and a phenyl group, making it a valuable intermediate in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2R)-2-amino-2-phenylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVPLCVIBPZJQG-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679366 | |
Record name | (2R)-2-Amino-2-phenylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268749-51-5 | |
Record name | (2R)-2-Amino-2-phenylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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